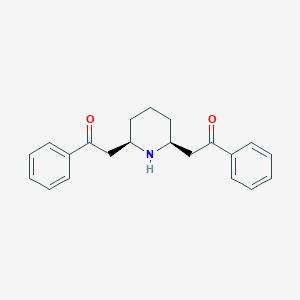
Norlobelanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norlobelanine is a natural product found in Lobelia davidii, Lobelia inflata, and Lobelia portoricensis with data available.
Applications De Recherche Scientifique
1. Synthesis of Quinolizidinones
An innovative synthesis of quinolizidinones was achieved using norlobelanine in a one-pot two-component cascade reaction with ketenes. This approach enabled the creation of functionalized fused azabicyclic scaffolds with multiple stereogenic centers, showing excellent diastereoselectivities. This method significantly advances the synthesis of complex molecules, illustrating norlobelanine's potential in organic chemistry (Drege et al., 2015).
2. Alkaloid Analysis in Lobelia sessilifolia
Norlobelanine, identified in Lobelia sessilifolia, was studied using electrospray ionization multistage mass spectrometry (ESI-MS(n)). This research provided qualitative insights into the plant's alkaloid composition, showcasing the compound's significance in botanical and pharmaceutical studies (Wang et al., 2008).
3. Antioxidant Capacity of Betacyanins
Although not directly related to norlobelanine, a study on the antioxidant capacity of betacyanins provided insights into the potential of similar indole-derived compounds. The research revealed that betacyanins, including betanidin, demonstrated strong antioxidant properties, suggesting a possible area for further exploration of norlobelanine's antioxidant potential (Taira et al., 2015).
Propriétés
Numéro CAS |
6035-31-0 |
|---|---|
Formule moléculaire |
C21H23NO2 |
Poids moléculaire |
321.4g/mol |
Nom IUPAC |
2-[(2R,6S)-6-phenacylpiperidin-2-yl]-1-phenylethanone |
InChI |
InChI=1S/C21H23NO2/c23-20(16-8-3-1-4-9-16)14-18-12-7-13-19(22-18)15-21(24)17-10-5-2-6-11-17/h1-6,8-11,18-19,22H,7,12-15H2/t18-,19+ |
Clé InChI |
OMAMGHBETNHQJC-UHFFFAOYSA-N |
SMILES isomérique |
C1C[C@@H](N[C@@H](C1)CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
SMILES |
C1CC(NC(C1)CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CC(NC(C1)CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




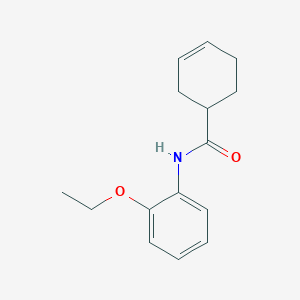
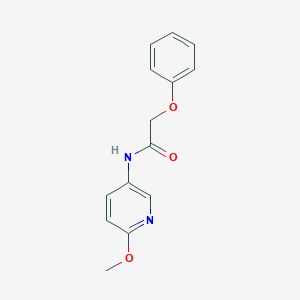


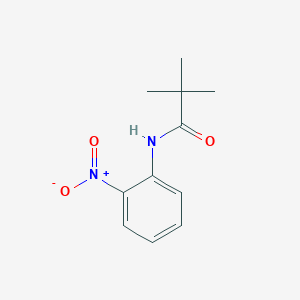
![5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B358400.png)

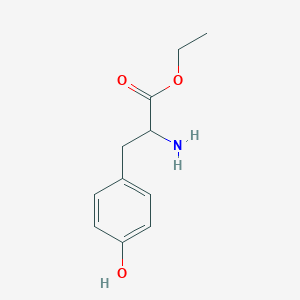

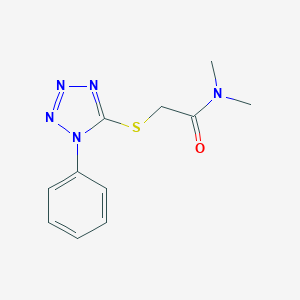
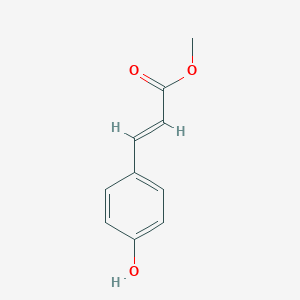

![8-methyl-3-(3,4,5-trimethoxybenzoyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B358460.png)